molecular formula C43H68ClNO11 B1677883 Pimecrolimus CAS No. 137071-32-0

Pimecrolimus

カタログ番号: B1677883
CAS番号: 137071-32-0
分子量: 810.4 g/mol
InChIキー: KASDHRXLYQOAKZ-CUMYOKFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピメクロリムスは、カルシニューリン阻害剤に分類される免疫抑制薬です。主に軽度から中等度のアトピー性皮膚炎(湿疹)の治療に使用されます。 ピメクロリムスは、ノバルティス社によってエリデルという商品名で最初に販売され、現在では局所クリームとして入手可能です .

準備方法

ピメクロリムスは、ストレプトマイセス属の特定の菌株によって産生されるマクロラクタム天然物であるアスコミシンから合成されます。合成経路には、アスコミシンを有機溶媒に溶解し、塩基と組み合わせてピメクロリムスを得ることが含まれます。 次に、粗生成物を結晶化して最終化合物を得ます 。工業生産方法には、同様のプロセスが用いられますが、規模が大きく、高純度と高収率が保証されます。

化学反応の分析

ピメクロリムスは、以下を含むさまざまな化学反応を起こします。

    酸化: ピメクロリムスは、特定の条件下で酸化されて、異なる誘導体を形成することができます。

    還元: 還元反応は、ピメクロリムスの官能基を修飾することができます。

    置換: ピメクロリムスは、特定の原子または基が他の原子または基に置き換わる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれます。 これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

Atopic Dermatitis

Pimecrolimus is primarily indicated for the treatment of mild to moderate atopic dermatitis in patients aged two years and older. It is particularly beneficial for individuals who cannot tolerate topical corticosteroids or for areas where steroids may cause adverse effects, such as the face or intertriginous regions . Clinical trials have demonstrated that this compound significantly reduces the frequency of disease flares compared to vehicle treatments, with a higher percentage of patients remaining flare-free over extended periods .

Allergic Contact Dermatitis

Studies have shown that this compound is effective in treating allergic contact dermatitis. In clinical trials, patients treated with this compound exhibited greater improvements compared to those receiving placebo treatments, with a favorable safety profile that does not include the side effects commonly associated with topical steroids .

Psoriasis

Emerging evidence suggests that this compound may also be effective in treating psoriasis under specific conditions. The drug has shown a dose-dependent therapeutic effect when applied under semi-occlusive conditions, indicating potential utility beyond atopic dermatitis .

Safety Profile

This compound is generally well-tolerated, with few reported adverse effects. Most common side effects include transient irritation at the application site. Importantly, long-term studies have not demonstrated a significant increase in malignancies associated with this compound use; however, there have been isolated reports linking it to skin cancers and lymphoma, necessitating caution in long-term applications .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the efficacy of this compound:

  • Long-Term Efficacy : A study involving children with atopic dermatitis found that more than half of the participants experienced fewer disease flares when treated with this compound over a year compared to those on standard treatments .
  • Comparative Studies : In comparative trials against other treatments like tacrolimus, this compound showed similar efficacy in reducing pruritus but was often preferred due to its safety profile .

Data Tables

Application Efficacy Safety Profile
Atopic DermatitisSignificant reduction in flares; higher flare-free rates compared to placeboGenerally well-tolerated; minimal adverse effects
Allergic Contact DermatitisMore effective than placebo; rapid improvement notedNo significant long-term risks reported
PsoriasisDose-dependent effects observed under semi-occlusive conditionsSimilar safety concerns as other applications

作用機序

ピメクロリムスは、マクロフィリン-12(FKBP-12)に高親和性で結合し、カルシウム依存性ホスファターゼであるカルシニューリンを阻害することでその効果を発揮します。この阻害は、初期サイトカインの転写を阻害することにより、T細胞の活性化を防ぎます。 その結果、ピメクロリムスは、免疫系の一部であり、炎症反応に寄与するT細胞と肥満細胞の働きを抑制します .

類似化合物との比較

ピメクロリムスは、タクロリムスや局所コルチコステロイドなどの他のカルシニューリン阻害剤と比較されることがよくあります。 ピメクロリムスとタクロリムスの両方ともアトピー性皮膚炎の治療に有効ですが、ピメクロリムスは、その効力が低く、副作用のリスクが低いことから、敏感な皮膚領域に適しています 局所コルチコステロイドも有効ですが、長期使用すると皮膚の薄化などの副作用を引き起こす可能性があります .

類似化合物には、以下が含まれます。

    タクロリムス: アトピー性皮膚炎の治療に使用される別のカルシニューリン阻害剤。

    局所コルチコステロイド: さまざまな皮膚疾患における抗炎症作用のために使用されます。

ピメクロリムスは、有効性と安全性のバランスがとれており、特に敏感な領域における炎症性皮膚疾患の治療に適した選択肢となっています .

特性

Key on ui mechanism of action

Pimecrolimus binds with high affinity to macrophilin-12 (FKBP-12) and inhibits the calcium-dependent phosphatase, calcineurin. As a consequence, it inhibits T cell activation by blocking the transcription of early cytokines. In particular, pimecrolimus inhibits at nanomolar concentrations Interleukin-2 and interferon gamma (Th1-type) and Interleukin-4 and Interleukin-10 (Th2-type) cytokine synthesis in human T cells. Also, pimecrolimus prevents the release of inflammatory cytokines and mediators from mast cells in vitro after stimulation by antigen/lgE.

CAS番号

137071-32-0

分子式

C43H68ClNO11

分子量

810.4 g/mol

IUPAC名

(1R)-12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1

InChIキー

KASDHRXLYQOAKZ-CUMYOKFYSA-N

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

異性体SMILES

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

正規SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

外観

Solid powder

Key on ui other cas no.

137071-32-0

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

1.52e-03 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ASM-981;  ASM981;  ASM 981;  SDZ ASM 981;  SDZ-ASM 981;  SDZ-ASM-981;  Pimecrolimus;  Pimecrolimusum;  33-epi-Chloro-33-desoxyascomycin;  Brand name: Aregen;  Rizan;  Elidel.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimecrolimus
Reactant of Route 2
Pimecrolimus
Reactant of Route 3
Pimecrolimus
Reactant of Route 4
Pimecrolimus
Reactant of Route 5
Pimecrolimus
Reactant of Route 6
Pimecrolimus
Customer
Q & A

Q1: What is the mechanism of action of pimecrolimus?

A1: this compound is a cell-selective inhibitor of inflammatory cytokine production, specifically targeting activated T cells and mast cells. [] It achieves this by binding to the intracellular protein macrophilin-12 (FKBP-12). [, , ] This complex then inhibits calcineurin, a phosphatase essential for the activation of the nuclear factor of activated T-cells (NFAT). [, ] By blocking NFAT, this compound prevents the transcription and release of pro-inflammatory cytokines like interleukin-2 (IL-2), IL-3, IL-4, tumor necrosis factor-alpha (TNF-α), granulocyte/macrophage colony-stimulating factor (GM-CSF), and interferon-gamma (IFN-γ). [, , ]

Q2: How does this compound affect mast cells?

A2: In addition to inhibiting cytokine production, this compound also directly inhibits the release of pre-formed inflammatory mediators from mast cells, including histamine, tryptase, and leukotriene C4 (LTC4). [] This dual inhibitory action on both T cells and mast cells contributes to its anti-inflammatory effects in the skin.

Q3: Does this compound affect Langerhans cells?

A3: Unlike corticosteroids, this compound does not appear to have a significant effect on Langerhans cells, the antigen-presenting dendritic cells found in the skin. [] This selectivity may contribute to its favorable safety profile compared with corticosteroids, particularly with long-term use.

Q4: How does topical this compound affect epidermal Langerhans cells after UVB irradiation?

A4: While this compound doesn't directly impact Langerhans cells under normal conditions, studies show it can inhibit UVB-induced migration of these cells from the epidermis. [] This effect appears to be mediated by this compound's ability to regulate TNF-α and E-cadherin expression. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. More detailed chemical information would be needed to answer this question definitively.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.

Q7: What is the systemic absorption of this compound after topical application?

A7: Studies have shown that topical application of this compound cream 1% results in minimal systemic absorption. [, , , ] Blood concentrations of this compound after topical application are generally low or below the limit of detection, even with long-term use in both adults and children. [, , , ]

Q8: How does this compound compare with tacrolimus in terms of percutaneous absorption?

A8: In vitro studies using pig skin have demonstrated that this compound permeates the skin at a rate 10 times lower than tacrolimus, suggesting a lower potential for percutaneous absorption. [] This difference in lipophilicity and skin penetration could contribute to the different safety profiles observed between the two drugs.

Q9: Does this compound accumulate in the body with repeated topical application?

A9: Pharmacokinetic studies have not shown evidence of this compound accumulation in the blood with repeated topical application. [] This suggests that even with long-term use, the risk of systemic adverse effects related to drug accumulation is low.

Q10: What is the efficacy of this compound in treating atopic dermatitis?

A10: Numerous clinical trials have demonstrated the efficacy of this compound cream 1% in treating atopic dermatitis in infants, children, and adults. [, , , , , , , , , ] this compound effectively reduces the signs and symptoms of atopic dermatitis, including erythema, pruritus, lichenification, and excoriation. [, , , , , , , , , ]

Q11: Can this compound be used as a first-line treatment for atopic dermatitis?

A12: Some recommendations suggest this compound as a first-line therapy for patients with mild AD, particularly at the first signs of a flare-up. [] This is supported by its effectiveness in reducing disease flares and steroid-sparing effects. [, ]

Q12: Is this compound effective in treating atopic dermatitis in sensitive skin areas?

A13: Yes, this compound has shown good efficacy in treating atopic dermatitis in sensitive skin areas, such as the face, neck, and intertriginous areas. [, , ] Its lack of skin atrophy and other corticosteroid-related side effects makes it a suitable option for these areas. [, , ]

Q13: What are the common adverse effects of this compound?

A15: The most common adverse effects associated with this compound are mild and transient application site reactions, such as burning, itching, and erythema. [, , , , , , , , , ] These reactions typically occur within the first week of treatment and subside with continued use. [, , , , , , , , , ]

Q14: Does this compound have any carcinogenic potential?

A18: Studies in hairless mice exposed to this compound and UV radiation (UVA and simulated solar radiation) did not show any evidence of accelerated photocarcinogenesis. [] This suggests that this compound does not increase the risk of skin cancer, even with sun exposure.

Q15: How does this compound affect allergic reactions?

A20: Studies show that this compound can inhibit allergic reactions in vitro. [] It effectively blocks the release of histamine and other mediators from basophils stimulated by allergens like birch pollen and hymenopteran venoms. [] This finding suggests potential applications of this compound in managing allergic diseases, but further research is needed.

Q16: Are there any novel drug delivery systems for this compound?

A21: Researchers are exploring nanoparticle-based delivery systems for this compound to enhance its efficacy in treating conditions like allergic conjunctivitis. [] These nanoparticles improve the drug's solubility and penetration, potentially leading to better therapeutic outcomes. []

Q17: Why did this compound-eluting stents fail in clinical trials?

A22: Despite promising preclinical data, this compound-eluting stents showed excessive neointimal growth in human trials. [] Research suggests that this failure might be due to this compound's effect on the interferon signaling pathway, potentially promoting cell proliferation rather than inhibiting it. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。